An In-depth Technical Guide to the Structure and Stereochemistry of Neomycin C
An In-depth Technical Guide to the Structure and Stereochemistry of Neomycin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin C is a member of the neomycin family of aminoglycoside antibiotics, a class of potent, broad-spectrum antibacterial agents. It is a stereoisomer of the more abundant and biologically active Neomycin B. A thorough understanding of the precise three-dimensional structure and stereochemical configuration of Neomycin C is paramount for elucidating its mechanism of action, understanding its potential for ototoxicity and nephrotoxicity, and for the rational design of novel aminoglycoside derivatives with improved therapeutic indices. This technical guide provides a comprehensive overview of the structure and stereochemistry of Neomycin C, including its constituent units, glycosidic linkages, and the absolute configuration of its numerous chiral centers. It also presents available quantitative data, outlines experimental protocols for structural elucidation, and visualizes key biological pathways involving this complex natural product.
Introduction
Neomycin, first isolated from Streptomyces fradiae in 1949, is a mixture of structurally related aminoglycoside antibiotics, primarily Neomycin A, B, and C.[1] While Neomycin B (also known as framycetin) is the most prevalent and active component, Neomycin C constitutes a significant portion of the mixture.[1] The neomycins exert their antibacterial effect by binding to the 30S ribosomal subunit of susceptible bacteria, leading to the inhibition of protein synthesis and ultimately cell death.[2][3]
Neomycin C's clinical utility is hampered by its significant side effects, including nephrotoxicity and ototoxicity. A detailed understanding of its structure is the foundation for structure-activity relationship (SAR) studies aimed at developing safer and more effective aminoglycoside antibiotics. This guide synthesizes the current knowledge on the molecular architecture of Neomycin C for researchers in medicinal chemistry, pharmacology, and drug development.
Molecular Structure and Composition
Neomycin C is a pseudo-tetrasaccharide with the molecular formula C₂₃H₄₆N₆O₁₃ and a molecular weight of 614.64 g/mol .[4][] Its structure is composed of four distinct carbohydrate-based rings linked by glycosidic bonds.[6] These constituent units are:
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Ring I & Ring IV: Two molecules of Neosamine C (2,6-diamino-2,6-dideoxy-D-glucose).
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Ring II: A central 2-deoxystreptamine (2-DOS) ring.
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Ring III: A D-ribose ring.
The arrangement of these units is characteristic of the neomycin family, with the D-ribose ring linking the neosamine C and 2-deoxystreptamine moieties. Specifically, Neomycin C is a glycoside ester of neamine and neobiosamine C.[4] Neamine itself is composed of a neosamine C ring linked to the 2-deoxystreptamine ring.
Glycosidic Linkages
The four rings of Neomycin C are connected by specific glycosidic linkages, which are covalent bonds formed between the anomeric carbon of one monosaccharide and a hydroxyl group of another. The precise connectivity and stereochemistry of these linkages are crucial for the overall shape and biological activity of the molecule.
The glycosidic linkages in Neomycin C are as follows:
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The D-ribose ring (Ring III) is linked to the 2-deoxystreptamine ring (Ring II).
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One neosamine C molecule (Ring IV) is attached to the D-ribose ring (Ring III).
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The second neosamine C molecule (Ring I) is linked to the 2-deoxystreptamine ring (Ring II).
Stereochemistry and Absolute Configuration
Neomycin C possesses a multitude of chiral centers, making its stereochemistry complex and critical to its function. The absolute configuration of each stereocenter is defined by the Cahn-Ingold-Prelog (CIP) priority rules, resulting in a specific three-dimensional arrangement.
The IUPAC name for Neomycin C precisely describes its absolute stereochemistry: (2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol .[4]
Neomycin C is a stereoisomer of Neomycin B.[1] The key structural difference between Neomycin B and Neomycin C lies in the stereochemistry of the aminomethyl group at the C-5''' position of the terminal neosamine ring. This subtle difference in stereochemistry has a significant impact on their biological activity.
Quantitative Structural Data
Table 1: Physicochemical Properties of Neomycin C
| Property | Value | Reference |
| Molecular Formula | C₂₃H₄₆N₆O₁₃ | [4][] |
| Molecular Weight | 614.64 g/mol | [4][] |
| CAS Number | 66-86-4 | [] |
| Melting Point | >113 °C (decomposes) | [] |
| Boiling Point | 927.1 ± 65.0 °C at 760 mmHg | [] |
| Density | 1.616 ± 0.10 g/cm³ | [] |
Note: Quantitative data on bond lengths, angles, and torsions are not available for Neomycin C directly. The data for neomycin analogs can be found in specialized crystallographic databases.
Experimental Protocols for Structural Elucidation
The complex structure of Neomycin C has been elucidated primarily through a combination of chemical degradation studies and advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. For Neomycin C, a suite of NMR experiments is typically employed.[7]
5.1.1. Sample Preparation (Generalized Protocol for Aminoglycosides)
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Dissolve 5-10 mg of the purified Neomycin C sample in 0.5 mL of a suitable deuterated solvent, typically deuterium oxide (D₂O), as aminoglycosides are highly polar.
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Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.
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Transfer the solution to a standard 5 mm NMR tube.
5.1.2. NMR Experiments
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed to fully assign the structure of Neomycin C.
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1D ¹H NMR: Provides information about the number of different types of protons and their chemical environments.
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1D ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
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2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons, helping to establish the spin systems within each sugar ring.[7]
-
2D TOCSY (Total Correlation Spectroscopy): Reveals the entire spin system of a monosaccharide unit, from one proton to all others within the same ring.[7]
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the glycosidic linkages between the sugar rings.[8][9]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the relative stereochemistry and conformation of the molecule.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Neomycin in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ring II (2-DOS) | ||
| H-1' | ~5.4 | ~100 |
| Ring III (Ribose) | ||
| H-1'' | ~5.8 | ~109 |
| Ring I & IV (Neosamine C) | ||
| H-1''' / H-1'''' | ~5.2 | ~98 |
Note: The chemical shifts are approximate and can vary depending on the specific experimental conditions such as pH and temperature. Detailed assignments can be found in the cited literature.[7][8][9]
X-ray Crystallography
-
Crystallization: Growing a high-quality single crystal of Neomycin C or a suitable salt form. This is often the most challenging step for complex and flexible molecules like aminoglycosides.
-
Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern on a detector.
-
Structure Solution and Refinement: Using the diffraction data to calculate the electron density map of the molecule and build an atomic model. The model is then refined to best fit the experimental data.
Signaling Pathways and Biological Workflows
Biosynthesis of Neomycin C
Neomycin C is synthesized by the soil bacterium Streptomyces fradiae through a complex biosynthetic pathway. A key part of this pathway involves the conversion of ribostamycin to Neomycin C. Subsequently, Neomycin C can be enzymatically converted to Neomycin B.[10]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
The primary mechanism of action of Neomycin C, like other aminoglycosides, is the inhibition of protein synthesis in bacteria. This is achieved by binding to the A-site of the 16S rRNA within the 30S ribosomal subunit.[2][3] This binding event has several downstream consequences that are detrimental to the bacterial cell.
Neomycin-Induced Ototoxicity Signaling
One of the major dose-limiting side effects of neomycin is ototoxicity, or damage to the inner ear. The proposed mechanism involves the entry of neomycin into hair cells through mechanotransduction channels, leading to an increase in reactive oxygen species (ROS) and ultimately apoptosis.
Conclusion
Neomycin C is a structurally complex aminoglycoside antibiotic whose detailed molecular architecture dictates its biological activity and toxicological profile. This guide has provided a comprehensive overview of its structure, stereochemistry, and the experimental techniques used for its elucidation. The provided diagrams of its biosynthesis and mechanism of action offer a visual framework for understanding its biological context. While a complete set of quantitative structural data from X-ray crystallography of Neomycin C remains to be published, the information presented here serves as a valuable resource for researchers in the field. Further studies, particularly those focused on obtaining a high-resolution crystal structure and exploring the conformational landscape of Neomycin C, will be instrumental in the development of next-generation aminoglycosides with improved therapeutic properties.
References
- 1. Neomycin (Ref: USAF CB-19) [sitem.herts.ac.uk]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Neomycin C | C23H46N6O13 | CID 456194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Multinuclear Nuclear Magnetic Resonance Spectroscopy Is Used to Determine Rapidly and Accurately the Individual pKa Values of 2-Deoxystreptamine, Neamine, Neomycin, Paromomycin, and Streptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
